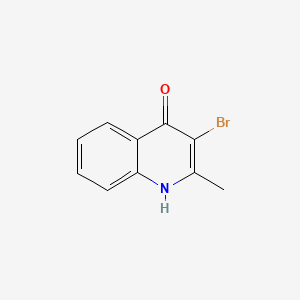

3-Bromo-2-methylquinolin-4-OL

Description

Contextualization within Quinoline (B57606) Chemistry and Brominated Heterocycles

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. nih.govtandfonline.com Quinolines are considered "privileged structures" due to their ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. tandfonline.comnih.gov This has resulted in their incorporation into numerous approved drugs for conditions such as cancer, malaria, and various infections. nih.govbohrium.com The versatility of the quinoline scaffold allows for extensive structural modifications, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.govresearchgate.net

Brominated heterocycles, a class of organic compounds where a bromine atom is incorporated into a heterocyclic ring system, are also of paramount importance in organic synthesis. researchgate.net The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. researchgate.net This reactivity allows for the construction of complex molecular architectures from simpler, brominated building blocks. researchgate.net Furthermore, the introduction of bromine can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical considerations in drug design. mdpi.com

3-Bromo-2-methylquinolin-4-ol (B2459524) sits (B43327) at the intersection of these two important classes of compounds. It possesses the foundational quinoline core, suggesting potential biological relevance, and is functionalized with a bromine atom at the 3-position, offering a site for further chemical elaboration. The presence of a methyl group at the 2-position and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form, 3-bromo-2-methyl-1H-quinolin-4-one) further diversifies its chemical character and potential applications. nih.gov

Significance and Research Trajectory of this compound as a Scaffold

The significance of this compound lies in its utility as a versatile synthetic intermediate. Researchers have utilized this compound as a starting material for the synthesis of more complex quinoline derivatives with a range of potential applications. The bromine atom at the 3-position is particularly amenable to substitution and coupling reactions, allowing for the introduction of various functional groups and the construction of novel molecular frameworks.

The synthesis of this compound itself can be achieved through the bromination of 2-methylquinolin-4-ol. mdpi.org This straightforward functionalization provides a key building block for further synthetic explorations.

The research trajectory for compounds like this compound is focused on leveraging its structural features for the development of new chemical entities. For instance, derivatives of similar brominated quinolinols have been investigated for their potential as antimicrobial and anticancer agents. The ability to modify the core structure at the bromine position allows for the systematic exploration of structure-activity relationships, a fundamental practice in medicinal chemistry.

Below is a table summarizing the key properties of this compound and related compounds, highlighting the impact of different substituents on the quinoline core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₈BrNO | 238.08 | Bromine at C3, Methyl at C2, Hydroxyl at C4 |

| 6-Bromo-2-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | Bromine at C6, Methyl at C2, Hydroxyl at C4 |

| 7-Bromo-2-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | Bromine at C7, Methyl at C2, Hydroxyl at C4 |

| 4-Bromo-2-methylquinolin-3-ol | C₁₀H₈BrNO | 238.08 | Bromine at C4, Methyl at C2, Hydroxyl at C3 |

| 3-Bromo-4-chloro-2-methylquinoline | C₁₀H₇BrClN | 256.53 | Bromine at C3, Chlorine at C4, Methyl at C2 |

This data underscores the modular nature of the quinoline scaffold, where the strategic placement of halogen atoms and other functional groups can lead to a diverse library of compounds for further investigation. The continued exploration of the chemistry of this compound and its analogs is expected to yield novel molecules with valuable applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(11)10(13)7-4-2-3-5-8(7)12-6/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUCDXLAFUWPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Bromo 2 Methylquinolin 4 Ol

Retrosynthetic Analysis and Key Precursors for Quinoline (B57606) Core Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-2-methylquinolin-4-ol (B2459524), the analysis begins by identifying the most logical disconnections.

The primary disconnection is the C-Br bond at the C3 position, an addition that can be achieved through electrophilic halogenation. This retrosynthetic step simplifies the target molecule to the core structure, 2-methylquinolin-4-ol.

The 2-methylquinolin-4-ol core is a classic heterocyclic structure whose synthesis is well-established. A common and effective retrosynthetic disconnection for this 4-hydroxyquinoline (B1666331) (or its quinolin-4-one tautomer) is based on the Conrad-Limpach synthesis. This approach involves disconnecting the molecule at the N1-C2 and C4-C4a bonds, which leads to two fundamental precursors: an aniline (B41778) and a β-ketoester. For the synthesis of 2-methylquinolin-4-ol, these precursors are aniline and ethyl acetoacetate (B1235776).

Key Precursors Identified through Retrosynthesis:

Aniline: Provides the benzene (B151609) ring and the nitrogen atom for the quinoline core.

Ethyl acetoacetate: Serves as the three-carbon component required to form the pyridine (B92270) ring, providing the methyl group at C2 and the hydroxyl group at C4.

Brominating Agent: Required for the final functionalization step to introduce the bromine atom at the C3 position.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be approached through various methods, ranging from traditional multi-step pathways to more streamlined modern techniques.

The most conventional route is a two-step process involving the initial formation of the quinoline ring system followed by bromination.

Step 1: Conrad-Limpach Quinoline Synthesis This classical method involves two key transformations. First, aniline is condensed with ethyl acetoacetate at a moderate temperature (around 140 °C). This reaction forms an intermediate, ethyl 3-anilinocrotonate, through a nucleophilic attack of the aniline on the keto group of the β-ketoester, followed by dehydration. Second, this intermediate undergoes thermal cyclization at a higher temperature (approximately 250 °C) in a high-boiling point solvent like diphenyl ether. This intramolecular cyclization is an electrophilic aromatic substitution, where the enamine ring closes onto the aniline ring, followed by the elimination of ethanol (B145695) to yield 2-methylquinolin-4-ol.

Step 2: Electrophilic Bromination The 2-methylquinolin-4-ol intermediate is then subjected to bromination. The quinolin-4-ol tautomer is an electron-rich system, making the C3 position susceptible to electrophilic attack. The reaction is typically carried out by treating 2-methylquinolin-4-ol with a brominating agent such as molecular bromine (Br₂) in a suitable solvent like acetic acid. prepchem.com The reaction proceeds to give this compound, which can often be isolated as its hydrobromide salt. prepchem.com

Table 1: Example of a Multi-Step Synthesis Pathway

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Aniline, Ethyl acetoacetate | 1) Heat (~140°C); 2) High-boiling solvent (e.g., Diphenyl ether), Heat (~250°C) | 2-methylquinolin-4-ol |

| 2 | 2-methylquinolin-4-ol | Bromine, Acetic Acid | This compound |

Modern organic synthesis emphasizes efficiency, often through one-pot or cascade reactions that minimize intermediate isolation and purification steps. nih.gov While a specific one-pot synthesis for this compound is not widely documented, the principles are applicable. Various one-pot methods have been developed for quinoline derivatives, often using catalysts to facilitate tandem reactions. mdpi.comrsc.org For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid, catalyst-free route to multiply substituted quinolines. acs.orgorganic-chemistry.org Such strategies, if adapted, could potentially combine the condensation, cyclization, and even bromination steps into a more streamlined process.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. nih.govbenthamdirect.com This involves several strategies:

Green Solvents: Traditional high-boiling point solvents like diphenyl ether are being replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. bohrium.combohrium.com

Catalysis: The use of catalysts, including acid catalysts like p-toluenesulfonic acid or nanocatalysts, can enable reactions under milder conditions, reduce waste, and allow for catalyst recycling. bohrium.comacs.org

Alternative Energy Sources: Microwave-assisted synthesis (MAS) has emerged as a powerful tool, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating. benthamdirect.comijpsjournal.com

These green approaches are primarily focused on the construction of the quinoline core and represent a significant improvement over classical high-temperature methods like the Conrad-Limpach synthesis. nih.govijpsjournal.com

Mechanistic Studies of this compound Formation and Bromination

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

Mechanism of Quinoline Core Formation (Conrad-Limpach) The formation of the 2-methylquinolin-4-ol core via the Conrad-Limpach synthesis proceeds through a well-understood mechanism.

Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form the key intermediate, ethyl 3-anilinocrotonate, which is a stable enamine.

Intramolecular Cyclization: At high temperatures, the enamine undergoes an intramolecular electrophilic aromatic substitution. The π-system of the enamine attacks the ortho-position of the aniline ring.

Aromatization: The resulting cyclic intermediate eliminates a molecule of ethanol to form the stable, aromatic quinolin-4-one ring system.

Mechanism of Bromination The bromination of 2-methylquinolin-4-ol occurs at the C3 position via an electrophilic aromatic substitution mechanism. The quinoline-4-one exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The 4-hydroxy tautomer is highly activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group.

Generation of Electrophile: The bromine molecule (Br₂) becomes polarized, creating an electrophilic bromine atom (δ+).

Nucleophilic Attack: The electron-rich C3 position of the 4-hydroxyquinoline ring attacks the electrophilic bromine atom. This breaks the aromaticity of the heterocyclic ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the bromide ion or a solvent molecule) abstracts the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Scale-Up Considerations and Process Chemistry Investigations for Brominated Quinolines

Transitioning the synthesis of brominated quinolines from a laboratory setting to an industrial scale introduces several challenges that must be addressed through process chemistry. nih.gov

Thermal Management: The Conrad-Limpach cyclization is highly endothermic, requiring very high temperatures (around 250 °C). On a large scale, achieving uniform heating and managing the significant energy input is a major engineering challenge. Conversely, the bromination step can be exothermic, necessitating efficient cooling systems to prevent runaway reactions and the formation of byproducts.

Reagent Handling and Safety: Molecular bromine is a highly corrosive, toxic, and volatile substance requiring specialized handling equipment and safety protocols. The use of alternative, safer brominating agents like N-bromosuccinimide (NBS) might be considered, although this could affect cost and reactivity. nuph.edu.ua

Purification: In the laboratory, purification is often achieved by chromatography. On an industrial scale, this is often economically unfeasible. Therefore, developing robust crystallization or precipitation methods for the final product is crucial to achieve the desired purity. The product is often isolated as a salt to aid in this process. prepchem.com

Waste Management: The synthesis generates waste streams, including the high-boiling point solvent from the cyclization step and acidic effluent from the bromination. Efficient recovery and recycling of the solvent and neutralization of acidic waste are essential for an economically and environmentally viable process.

Material Compatibility: The use of strong acids and corrosive reagents like bromine requires that reactors and associated equipment be constructed from corrosion-resistant materials.

Recent research into highly brominated quinolines highlights the development of refined synthesis methodologies to obtain purified compounds with high efficiency, which is a key goal in process chemistry investigations. nih.gov

Chemical Transformations and Derivatization Strategies of 3 Bromo 2 Methylquinolin 4 Ol

Reactivity at the Bromo Position: Substitution and Coupling Reactions

The carbon-bromine bond at the C3 position is a key functional handle for introducing molecular diversity through various substitution and coupling reactions. The electron-rich nature of the quinoline (B57606) ring system influences the reactivity of this position, making it amenable to transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govfiveable.me The bromo-substituent in 3-Bromo-2-methylquinolin-4-ol (B2459524) serves as an excellent electrophilic partner for these transformations. The general mechanism for these reactions follows a catalytic cycle involving three main steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine, which also serves as the solvent. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes and conjugated enynes. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org A key advantage of the Heck reaction is its tolerance for a wide variety of functional groups. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | 3-Aryl/Vinyl-2-methylquinolin-4-ol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 3-Alkynyl-2-methylquinolin-4-ol |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 3-Alkenyl-2-methylquinolin-4-ol |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comscience.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the context of this compound, the quinoline ring itself possesses some electron-withdrawing character due to the nitrogen heteroatom. However, SNAr at the C3 position is generally less facile compared to palladium-catalyzed pathways unless additional activating groups are present on the carbocyclic ring. The reaction typically requires a strong nucleophile (e.g., alkoxides, thiolates, or amines) and often harsh reaction conditions such as high temperatures. The outcome can be sensitive to the specific nucleophile and solvent system employed.

Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic species by treatment with an electropositive metal or an organometallic reagent. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from aryl bromides. wikipedia.orgias.ac.in

For this compound, the presence of the acidic hydroxyl proton presents a challenge, as organolithium reagents like n-butyllithium are strong bases and would preferentially deprotonate the hydroxyl group. However, specialized reaction conditions have been developed to perform halogen-metal exchange on heterocyclic compounds bearing acidic protons. nih.govnih.gov A common strategy involves the use of a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi), at low temperatures. nih.govnih.gov This approach can selectively facilitate the bromine-metal exchange, generating a nucleophilic organometallic intermediate at the C3 position. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to install a wide range of functional groups that are not accessible through other means.

Reactivity at the Hydroxyl Group: Functionalization for Research Probes and Intermediates

The hydroxyl group at the C4 position behaves as a typical phenolic hydroxyl group, although its reactivity is modulated by the quinoline ring system. It can function as a nucleophile or be deprotonated to form a more potent nucleophilic quinolinate anion. This functionality is a prime target for introducing moieties that can alter the molecule's physicochemical properties or serve as attachment points for larger structures.

Esterification: The hydroxyl group of this compound can be acylated to form esters. This is typically achieved by reacting the quinolinol with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. These ester derivatives are often synthesized to modify properties such as lipophilicity or to serve as prodrugs in medicinal chemistry contexts.

Etherification: O-alkylation of the hydroxyl group to form ethers is a common derivatization strategy. The Williamson ether synthesis is a classic method, involving the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromoacetate). rsc.org This reaction is useful for installing a variety of alkyl or functionalized alkyl chains.

| Reaction | Reagent | Typical Base | Product |

|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) | Pyridine, Et₃N | 3-Bromo-2-methylquinolin-4-yl acetate (B1210297) |

| Etherification | Alkyl Halide (R'-X) | K₂CO₃, NaH | 4-Alkoxy-3-bromo-2-methylquinoline |

The hydroxyl group is a convenient anchor for conjugating this compound to other molecules, including biomolecules like peptides or proteins, to create research probes or targeted therapeutic agents. Direct conjugation is often difficult, so the hydroxyl group is typically activated or functionalized with a linker first.

One common strategy involves reacting the hydroxyl group with a bifunctional linker. For example, an etherification reaction with an alkyl halide containing a terminal azide (B81097) or alkyne group can install a "click chemistry" handle. This allows for the subsequent, highly efficient and specific conjugation to a biomolecule functionalized with the complementary click partner (e.g., an azide for an alkyne or vice-versa) via a Huisgen cycloaddition reaction.

Alternatively, the hydroxyl group can be converted into a more reactive functional group, such as an activated ester (e.g., an N-hydroxysuccinimide ester), which can then readily react with primary amines on biomolecules to form stable amide bonds. This two-step process provides a robust method for bioconjugation, enabling the targeted delivery or specific labeling required for advanced biological research.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the benzene ring is more electron-rich and is the typical site for electrophilic substitution, which predominantly occurs at the 5- and 8-positions.

Electrophilic Aromatic Substitution:

In the case of 2-methylquinolin-4-ol, which exists in tautomeric equilibrium with 2-methyl-4(1H)-quinolone, the conditions of the reaction can significantly influence the position of electrophilic attack. For instance, the nitration of 2-methyl-4(1H)-quinolone has been shown to yield different products depending on the nitrating agent and solvent system. Nitration with fuming nitric acid in concentrated sulfuric acid typically leads to substitution on the benzene ring, yielding the 6-nitro derivative. In contrast, using concentrated nitric acid alone can result in substitution at the 3-position of the pyridine ring. rsc.org

Direct halogenation of similar 4-hydroxyquinoline (B1666331) systems, often referred to as carbostyrils, has been demonstrated to occur at the 3-position. For example, the treatment of 4-methylcarbostyril with sulfuryl chloride or bromine in acetic acid provides the corresponding 3-chloro and 3-bromo derivatives, respectively. zenodo.org Given that the 3-position in the target molecule is already occupied by a bromine atom, further electrophilic attack at this position is unlikely. Instead, electrophilic substitution would be expected to occur on the carbocyclic ring, likely at the 5- or 8-position, influenced by the directing effects of the existing substituents.

| Reaction | Substrate | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Nitration | 2-Methyl-4(1H)-quinolone | Fuming HNO₃, concentrated H₂SO₄ | 2-Methyl-6-nitro-4(1H)-quinolone | rsc.org |

| Nitration | 2-Methyl-4(1H)-quinolone | Concentrated HNO₃ | 2-Methyl-3-nitro-4(1H)-quinolone | rsc.org |

| Chlorination | 4-Methylcarbostyril | Sulfuryl chloride, acetic acid, I₂ (catalyst) | 3-Chloro-4-methylcarbostyril | zenodo.org |

| Bromination | 4-Methylcarbostyril | Bromine, acetic acid, I₂ (catalyst) | 3-Bromo-4-methylcarbostyril | zenodo.org |

Nucleophilic Aromatic Substitution and Derivatization:

The pyridine ring of the quinoline system is activated towards nucleophilic attack, especially when a good leaving group is present at the 2- or 4-position. A common strategy to enhance the reactivity of quinolin-4-ols towards nucleophiles is to convert the hydroxyl group into a better leaving group, such as a halide. Treatment of this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) would likely yield 3-bromo-4-chloro-2-methylquinoline. This transformation is a key step in the synthesis of many quinoline-based compounds. mdpi.com

The resulting 4-chloro derivative is a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 4-position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. For example, reaction with primary or secondary amines can be used to synthesize 4-aminoquinoline (B48711) derivatives. nih.gov, nih.gov These reactions are often carried out at elevated temperatures, and in some cases, under the catalytic influence of a base. nih.gov

Furthermore, the bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (with boronic acids or their esters) and the Buchwald-Hartwig amination (with amines) could be employed to introduce aryl, heteroaryl, or amino substituents at this position. wikipedia.org, researchgate.net, wikipedia.org, nih.gov These reactions typically utilize a palladium catalyst, a suitable ligand, and a base. yonedalabs.com

| Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chlorination | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| Nucleophilic Substitution (Amination) | 6-Bromo-4-chloroquinoline | Aniline (B41778), tert-butanol, 80 °C | N-(6-Bromoquinolin-4-yl)aniline | nih.gov |

| Suzuki-Miyaura Coupling | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester, Pd catalyst, DBU, THF/water | 3-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |

| Buchwald-Hartwig Amination | Aryl Bromide | Amine, Pd catalyst, ligand (e.g., XPhos), base (e.g., t-BuONa), toluene | Aryl Amine | wikipedia.org, nih.gov |

Stereochemical Considerations and Enantioselective Syntheses (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, chemical transformations of this compound can lead to the formation of chiral derivatives. Chirality could be introduced, for example, by reactions at the methyl group, or by the introduction of a chiral substituent through one of the derivatization strategies discussed previously.

If a derivative of this compound possesses a stereocenter, it would exist as a pair of enantiomers. The synthesis of such a derivative in an enantiomerically enriched or pure form would require the use of enantioselective synthetic methods. While specific enantioselective syntheses starting from this compound are not widely reported, the broader field of quinoline chemistry offers numerous examples of asymmetric transformations that could potentially be adapted.

For instance, the creation of a stereocenter at a position alpha to the quinoline ring could be achieved through asymmetric catalysis. If the methyl group at the 2-position were to be functionalized to introduce a new substituent, and this process created a chiral center, a chiral catalyst could be employed to favor the formation of one enantiomer over the other.

Furthermore, if a derivative of this compound were to be used in a subsequent reaction that creates a new stereocenter, the existing quinoline scaffold could exert diastereoselective control over the formation of the new chiral center.

The development of enantioselective methods for the synthesis of quinoline derivatives is an active area of research, driven by the prevalence of chiral quinoline motifs in biologically active compounds. rsc.org For example, asymmetric hydrogenation of quinoline derivatives using chiral catalysts is a well-established method for producing chiral tetrahydroquinolines. rsc.org While this specific reaction may not be directly applicable to maintaining the aromaticity of the quinoline core in this compound, it illustrates the types of enantioselective strategies that are employed in quinoline chemistry. Should a derivative of this compound be a suitable precursor, such catalytic methods could be explored to generate chiral molecules with high enantiomeric purity.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-methylquinolin-4-OL (B2459524), a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for complete spectral assignment.

Multi-dimensional NMR techniques are critical for establishing atomic connectivity within the this compound molecule. nih.gov While specific experimental data for this exact compound is not widely published, its structure allows for the prediction of expected correlations based on well-established principles of NMR spectroscopy. nih.govnih.gov

2D-COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sigmaaldrich.com For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the benzo-fused ring (H-5, H-6, H-7, H-8), allowing for their sequential assignment. No cross-peaks would be observed for the isolated methyl group protons or the hydroxyl proton under typical conditions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons, providing one-bond ¹H-¹³C connectivity. sigmaaldrich.com An HSQC spectrum would definitively link each aromatic proton (H-5, H-6, H-7, H-8) to its corresponding carbon (C-5, C-6, C-7, C-8) and the methyl protons to the C-2 methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sigmaaldrich.com This is instrumental in assembling the molecular skeleton. For the title compound, key expected HMBC correlations would include:

The methyl protons (~2.5 ppm) showing correlations to C-2 and C-3.

The aromatic protons showing correlations to their neighboring carbons, confirming the structure of the benzene (B151609) ring. For instance, H-5 would correlate with C-4, C-7, and C-8a.

The hydroxyl proton, if observable, might show a correlation to C-4 and C-3.

Based on the known effects of substituents on the quinoline (B57606) ring system, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-CH₃ | ~2.5 (s, 3H) | ~20 |

| 3 | - | ~115 |

| 4 | - | ~175 |

| 4-OH | ~11-12 (br s, 1H) | - |

| 4a | - | ~125 |

| 5 | ~8.0 (d) | ~126 |

| 6 | ~7.4 (t) | ~124 |

| 7 | ~7.7 (t) | ~132 |

| 8 | ~7.5 (d) | ~118 |

| 8a | - | ~140 |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure and dynamics of molecules in their crystalline state. For heterocyclic compounds like this compound, ssNMR can be particularly informative. semanticscholar.orgscispace.com

Applications for this compound would include:

Polymorph Identification: ssNMR is highly sensitive to the local electronic environment, making it an excellent tool for identifying and characterizing different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties.

Intermolecular Interactions: The presence of a hydroxyl group and a nitrogen atom makes this compound a candidate for forming intermolecular hydrogen bonds in the solid state. ssNMR can probe these interactions, providing information on hydrogen bond distances and dynamics. nih.gov

Structural Verification: In cases where obtaining a single crystal for X-ray diffraction is challenging, ssNMR can provide crucial structural constraints. Techniques like the "attached nitrogen test" using ¹³C{¹⁴N} correlation experiments can unambiguously identify carbons directly bonded to nitrogen atoms, which would help to distinguish between potential isomers. semanticscholar.orgscispace.com

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through the analysis of fragmentation patterns.

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₈BrNO), HRMS is crucial for confirming its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This arises from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info Consequently, the molecular ion region will exhibit two peaks of almost equal intensity separated by two m/z units.

Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₁₀H₈⁷⁹BrNO]⁺ | ⁷⁹Br | 236.9790 |

| [C₁₀H₈⁸¹BrNO]⁺ | ⁸¹Br | 238.9770 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), which is then subjected to fragmentation, and the resulting product ions are analyzed. This provides detailed information about the molecular structure. The fragmentation pattern of quinoline derivatives is often characterized by specific losses of small neutral molecules. researchgate.netmcmaster.ca

For this compound, a plausible fragmentation pathway can be proposed. Common fragmentation processes for quinolinols include the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). mcmaster.ca The C-Br bond is also a likely site of cleavage.

Predicted Key MS/MS Fragment Ions for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 237/239 | CO | 209/211 | Loss of carbonyl from the quinolone tautomer |

| 237/239 | Br• | 158 | Loss of the bromine radical |

| 158 | CO | 130 | Subsequent loss of carbon monoxide |

| 130 | HCN | 103 | Loss of hydrogen cyanide, characteristic of nitrogen heterocycles |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups and the molecular skeleton. The analysis of these spectra provides a fingerprint for the molecule and confirms the presence of key functional groups. alfa-chemistry.com Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to aid in the assignment of complex vibrational spectra. researchgate.net

For this compound, the spectra would be dominated by vibrations from the quinoline core, the methyl group, the hydroxyl group, and the carbon-bromine bond.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl (-OH) | 3400 - 3200 (broad) |

| C-H stretch (aromatic) | Quinoline Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Methyl (-CH₃) | 2980 - 2850 |

| C=C / C=N stretch | Quinoline Ring | 1620 - 1450 |

| O-H bend | Hydroxyl (-OH) | 1440 - 1395 |

| C-H bend (aliphatic) | Methyl (-CH₃) | 1460 - 1370 |

| C-O stretch | Phenolic C-O | 1260 - 1180 |

| C-Br stretch | Bromo-Aryl | 650 - 550 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems like quinoline, these transitions are typically from π to π* orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system of the molecule.

For quinolin-4-ol derivatives, the UV-Vis spectrum is expected to show multiple absorption bands corresponding to the electronic transitions within the bicyclic aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the quinoline ring. For instance, the presence of a bromine atom at the 3-position and a methyl group at the 2-position, along with the hydroxyl group at the 4-position, will influence the electronic distribution and thus the energy of the π → π* transitions compared to the parent quinoline molecule.

Table 1: Illustrative UV-Vis Absorption Data for Substituted Quinoline Derivatives

| Compound | λmax (nm) | Molar Absorptivity (log ε) | Solvent |

| Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate | 240, 343 | 4.46, 4.04 | Not Specified |

| Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate | 224, 249 | 4.71, 4.52 | Not Specified |

| Methyl 4-hydroxy-7-nitro-8-methylquinoline-2-carboxylate | 349 | 3.98 | Not Specified |

This table presents data for related compounds to illustrate typical UV-Vis absorptions in quinoline systems and is not experimental data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision. mdpi.com

For this compound, a successful SCXRD analysis would definitively confirm the connectivity of the atoms, the planarity of the quinoline ring system, and the specific tautomeric form present in the solid state (i.e., the quinolin-4-ol versus the quinolin-4(1H)-one form). Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which govern the crystal packing.

While a crystal structure for this compound is not available in the surveyed literature, data for related bromo-substituted quinoline derivatives can serve as an example of the detailed structural information that can be obtained. For instance, the crystal structure of 8-bromo-2-methylquinoline (B152758) has been determined, revealing key structural parameters. nih.govnih.gov

Table 2: Example Crystallographic Data for a Related Bromo-quinoline Derivative (8-Bromo-2-methylquinoline)

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

This data is for 8-bromo-2-methylquinoline and serves to illustrate the type of information obtained from a single crystal X-ray diffraction study. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A key application of PXRD in the study of organic molecules like this compound is the investigation of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. PXRD can be used to identify and differentiate between these polymorphic forms. While no specific polymorphism studies on this compound have been reported, PXRD would be the primary tool for such an investigation. researchgate.net

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that provides information about the stereochemistry of chiral molecules. Chiral molecules interact differently with left and right circularly polarized light, resulting in a differential absorption that is measured by a CD spectrometer. The resulting CD spectrum is a plot of this differential absorption versus wavelength.

The application of CD spectroscopy to this compound would necessitate the introduction of a chiral center, for instance, by derivatization at a suitable position to create enantiomers or diastereomers. For such chiral derivatives, CD spectroscopy would be an invaluable tool for:

Determination of Absolute Configuration: By comparing the experimental CD spectrum to that of a reference compound with a known absolute configuration or to theoretical calculations, the absolute stereochemistry of the chiral derivative could be determined.

As there are no reports of chiral derivatives of this compound in the reviewed literature, the application of CD spectroscopy remains a prospective analytical avenue for future stereochemical studies.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Methylquinolin 4 Ol

Quantum Chemical Calculations (DFT, Ab Initio, MP2) for Electronic Structure and Reactivity Prediction

DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying quinoline (B57606) derivatives. uantwerpen.beresearchgate.netrsc.orgnih.gov These calculations can optimize the molecular geometry and predict a wide range of properties, including vibrational frequencies, electronic transitions, and reactivity descriptors. researchgate.netnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govirjweb.com

Table 1: Representative Frontier Orbital Energies for a Substituted Quinolinone Scaffold

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | 4.46 | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: Data is illustrative, based on typical values for related heterocyclic compounds calculated by DFT methods, and serves to represent the expected electronic properties. irjweb.com

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential: red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com

For 3-Bromo-2-methylquinolin-4-OL (B2459524), the MEP surface would show a significant region of negative potential around the highly electronegative oxygen atom of the carbonyl/hydroxyl group. The bromine atom would also contribute to a region of negative or neutral potential. Conversely, the hydrogen atom attached to the ring nitrogen (in the 4-oxo form) would be a site of positive potential, making it a potential hydrogen bond donor. The aromatic protons and the methyl group would also exhibit moderately positive potential. uantwerpen.beresearchgate.net This map is instrumental in understanding intermolecular interactions, such as how the molecule might dock into the active site of a biological target. nih.gov

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, via transition states. nih.gov By calculating the potential energy surface, researchers can identify the lowest-energy path and determine the activation energy, which governs the reaction rate. This is particularly useful for understanding the mechanisms of synthesis for complex molecules like quinolinones. nih.gov

For instance, theoretical modeling could be applied to investigate the Gould-Jacobs reaction, a common method for synthesizing the quinolin-4-one scaffold. nih.gov Calculations could elucidate the energetics of the key cyclization and condensation steps. Furthermore, reaction pathway analysis could predict the regioselectivity of further substitutions on the this compound ring or explore its potential degradation pathways. nih.gov Such studies involve locating the geometry of transition states—the highest energy point along the reaction coordinate—and analyzing their vibrational frequencies to confirm they represent a true saddle point on the energy surface.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uantwerpen.be MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent or a biological receptor. uantwerpen.beresearchgate.net

For this compound, MD simulations can be used to assess the conformational flexibility of the molecule. Although the fused ring system is largely rigid, rotations of the methyl group and the orientation of the hydroxyl proton can be studied. When placed in a solvent like water, MD can reveal the stability of the molecule and the structure of its hydration shell by calculating radial distribution functions (RDFs). researchgate.netuantwerpen.be

In the context of drug discovery, MD simulations are invaluable for studying ligand-target interactions. After docking the quinolinone into the binding site of a protein, MD can simulate the dynamic stability of the complex, revealing how the ligand adjusts its conformation and which intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent over time.

In Silico Prediction of Biological Activity and Structure-Activity Relationships (SAR, QSAR)

Computational methods are widely used to predict the biological activity of compounds and to develop Structure-Activity Relationships (SAR), which correlate a molecule's structure with its observed activity. This is particularly relevant for quinoline and quinolinone derivatives, which are known to possess a wide range of pharmacological properties, including antitubercular and anticancer activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical model relating the chemical structures of a series of compounds to their biological activity. nih.govresearchgate.net In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, and hydrophobic fields are calculated and correlated with activity. nih.govmdpi.com

Numerous QSAR studies have been performed on quinoline and quinolinone derivatives to understand the structural requirements for their biological effects, for example, against Mycobacterium tuberculosis. nih.govnih.gov These models have shown that specific descriptors are crucial for activity. For instance, one QSAR model for quinolinone-based compounds suggested that van der Waals volume, electron density, and electronegativity play pivotal roles in antituberculosis activity. nih.gov

Based on these studies, the structural features of this compound—the bromine at position 3, the methyl at position 2, and the hydroxyl/keto group at position 4—can be analyzed. The bromine atom contributes to both steric bulk and electronegativity, while the methyl group adds hydrophobicity. A QSAR model could quantitatively predict how these specific substitutions contribute to or detract from a particular biological activity when compared to a library of similar compounds.

Table 2: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Partial Charges, Dipole Moment, Electronegativity | Describes the electronic aspects of the molecule and its ability to engage in polar interactions. |

| Steric / Topological | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the molecule's lipophilicity, which affects membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for specific, directional interactions with a biological target. |

Molecular Docking Studies (focused on binding modes and interaction energies)

A comprehensive review of scientific literature indicates a lack of specific molecular docking studies for the compound this compound. While computational methods, including molecular docking, are widely used to investigate the interaction of quinoline and quinolinone derivatives with various biological targets, research detailing the binding modes and interaction energies of this particular compound with specific proteins or enzymes is not publicly available. Therefore, data on its potential binding affinity, key molecular interactions, and interaction energies cannot be provided at this time.

Spectroscopic Property Prediction and Tautomeric Equilibrium Analysis

The structural and spectroscopic properties of this compound have been the subject of theoretical investigation, with a particular focus on its tautomeric equilibrium. The compound can exist in two tautomeric forms: the 4-hydroxy form (this compound) and the 4-oxo form (3-Bromo-2-methyl-1H-quinolin-4-one). Computational and experimental studies have been employed to determine the relative stability of these tautomers.

Quantum-chemical calculations, utilizing methods such as the restricted Hartree-Fock (RHF), density functional theory (DFT), and Møller-Plesset second-order perturbation theory (MP2), have been applied to analyze the 4-hydroxy/4-oxo tautomerism in the series of 3-substituted 2-methyl-quinolin-4(1H)-ones, including the 3-bromo derivative. nih.gov These theoretical investigations, performed for both isolated molecules and in solution (using the PCM COSMO procedure to model solvent effects), consistently indicate that the 4-oxo tautomer is the more stable form. nih.gov

This computational prediction is strongly supported by experimental data from 13C NMR spectroscopy. nih.gov In a DMSO-d6 solution, the 13C NMR spectrum shows a significant deshielding for the carbon atom at position 4 (C4) of the quinolone ring. nih.gov The observed chemical shift is characteristic of a carbonyl carbon, providing clear evidence for the predominance of the 4-oxo form in solution. nih.gov The considerable difference between the calculated 13C NMR chemical shifts for the C4 position in the 4-oxo versus the 4-hydroxy isomers serves as a reliable criterion for assigning the correct tautomeric form. nih.gov

Theoretical calculations have been used to predict the 13C NMR chemical shifts for 3-Bromo-2-methyl-1,4-dihydroquinolin-4-one, the favored tautomer. These predictions are crucial for interpreting experimental spectra and confirming the compound's structure. An interesting computational finding is the notable shielding effect associated with the bromine atom's substituent on the carbon nucleus at position 3. nih.gov

Below are the theoretically calculated 13C NMR chemical shifts for the stable 4-oxo tautomer.

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2 | 147.2 |

| C3 | 109.9 |

| C4 | 174.1 |

| C4a | 139.7 |

| C5 | 125.7 |

| C6 | 124.0 |

| C7 | 132.3 |

| C8 | 118.0 |

| C8a | 122.9 |

| CH3 | 18.4 |

Biological and Biomedical Research Applications of 3 Bromo 2 Methylquinolin 4 Ol: Mechanistic and Pre Clinical Studies

In Vitro Biological Assay Development and Screening Methodologies

The biological potential of 3-Bromo-2-methylquinolin-4-OL (B2459524) has been primarily investigated through in vitro screening assays. These studies form the foundation for understanding its bioactivity and potential therapeutic or agricultural applications.

Enzyme Inhibition Assays

While direct enzyme inhibition data for this compound is not extensively detailed in the available literature, its observed biological activities suggest potential interactions with specific enzymes. The antifungal and photosynthesis-inhibiting properties of quinoline (B57606) derivatives are often linked to the inhibition of key enzymatic processes.

Antifungal Activity: A series of quinaldine derivatives, including this compound, were prepared and evaluated for their in vitro antifungal activity. researchgate.net The study by Jampilek et al. screened these compounds against various fungal strains. researchgate.net The general mechanism of antifungal action for many quinoline derivatives involves the disruption of fungal cell walls or the inhibition of essential enzymes like peptide deformylase (PDF). nih.govtandfonline.com Although the specific enzyme target for this compound was not identified in the initial screening, the results warrant further investigation into its potential as a fungal enzyme inhibitor.

Photosynthesis-Inhibiting Activity: The same study also investigated the photosynthesis-inhibiting activity of these quinaldine derivatives. researchgate.net This was assessed by measuring the inhibition of photosynthetic electron transport in spinach chloroplasts (Spinacia oleracea L.) and the reduction of chlorophyll content in Chlorella vulgaris. researchgate.net The activity of many photosynthesis inhibitors is attributed to their ability to block the electron transport chain, often by interacting with components of photosystem II. Further studies would be necessary to identify the precise enzymatic or protein complex target of this compound within the photosynthetic apparatus.

Receptor Binding Studies

Currently, there is no publicly available research detailing specific receptor binding studies for this compound. The primary biological activities identified so far, antifungal and photosynthesis inhibition, are not typically mediated by classical receptor binding interactions in the same way as, for example, neurotransmitter or hormone mimics. Future research could explore potential off-target effects or novel mechanisms that might involve receptor interactions, but this remains a speculative area.

Cell-Based Assays (e.g., specific cell line studies, cellular pathway modulation)

The in vitro evaluation of this compound has been conducted using cell-based assays, which provide a more holistic view of its biological effects in a cellular context.

Antifungal Cell-Based Assays: The antifungal activity of this compound was assessed against a panel of fungal strains. researchgate.net While the specific strains and detailed results for this particular compound are part of a larger study, the methodology for quinoline derivatives typically involves determining the minimum inhibitory concentration (MIC) against various fungal species. nih.gov These assays provide crucial data on the compound's potency and spectrum of activity against different fungal pathogens.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its further development. While comprehensive mechanistic studies are not yet available, the initial findings provide a basis for future investigations.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

There is currently no published data from protein-ligand interaction analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. These techniques would be valuable in confirming direct binding to putative enzyme targets and quantifying the binding affinity and thermodynamics of the interaction. Such studies would be a logical next step following the identification of specific molecular targets.

Cellular Target Identification

The precise cellular targets of this compound have not been definitively identified. However, based on the observed biological activities and the known mechanisms of related quinoline compounds, potential targets can be hypothesized.

For its antifungal activity , potential targets could include enzymes involved in cell wall biosynthesis, such as β-(1,3)-glucan synthase, or enzymes in essential metabolic pathways, like peptide deformylase. nih.govtandfonline.com

In the context of photosynthesis inhibition , the target is likely a component of the photosynthetic electron transport chain in chloroplasts. nih.gov Many herbicides that inhibit photosynthesis target the D1 protein of photosystem II.

Further research, potentially employing techniques such as affinity chromatography, proteomics, or genetic screening, would be required to definitively identify the cellular targets of this compound and elucidate its precise molecular mechanism of action.

Pathway Modulation Studies and Signaling Cascades

Specific pathway modulation studies for this compound have not been extensively documented. However, research on structurally related quinoline derivatives provides insights into the potential signaling cascades that this class of compounds can influence.

Quinoline-based molecules have been shown to exert their effects by modulating various cellular pathways critical to cancer progression. For instance, certain 4-anilinoquinolinylchalcone derivatives have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. mdpi.com Activation of this pathway is a key cellular defense mechanism against oxidative stress. Studies showed that select derivatives could significantly increase the expression of NRF2 target genes such as HO-1, G6PD, and GCLC, indicating a functional activation of this protective signaling cascade. mdpi.com

Furthermore, other quinoline analogs have demonstrated the ability to downregulate the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) synthesis, which are crucial mediators of inflammation and are often upregulated in various cancers. nih.gov The capacity of quinoline compounds to disrupt genes involved in immune regulation and inflammation highlights their potential to interfere with the tumor microenvironment. nih.gov Given these precedents, it is plausible that this compound could modulate similar oncogenic or inflammatory signaling pathways, although specific experimental validation is required.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For the quinoline scaffold, SAR studies have been pivotal in optimizing compounds for various therapeutic targets, including anticancer and antimicrobial applications.

The core principle of SAR involves systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological potency and selectivity. For the quinoline nucleus, key positions for modification include the substituents on both the benzene (B151609) and pyridine (B92270) rings. The introduction of different functional groups can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

A SAR study on bromo-substituted 8-hydroxyquinolines, for example, revealed that the presence and position of bromine atoms significantly influenced the compounds' antiproliferative activity against various tumor cell lines. researchgate.net Similarly, studies on 4-aminoquinoline-hydrazone hybrids have shown that different substituents on the quinoline and appended moieties lead to varied antibacterial efficacy against pathogenic strains. mdpi.com These studies underscore the importance of systematic structural modification in developing potent and selective quinoline-based agents.

The systematic exploration of SAR requires the synthesis of a library of analogs where specific parts of the lead molecule are varied. For this compound, analogs could be synthesized to probe the importance of the bromo, methyl, and hydroxyl groups at their respective positions.

General synthetic strategies for quinoline derivatives often begin with substituted anilines. The Conrad-Limpach or Doebner-von Miller reactions are classic methods for constructing the quinoline core. Subsequent modifications can introduce or alter substituents at various positions. For instance, to explore the role of the bromine at the 3-position, analogs could be prepared with other halogens (Cl, F, I) or with non-halogen electron-withdrawing or electron-donating groups. The methyl group at the 2-position could be replaced with other alkyl or aryl groups to probe steric and electronic requirements.

The synthesis of related 3-bromoquinoline derivatives has been reported, providing a potential template for creating analogs. For example, a method for synthesizing 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates has been described. semanticscholar.org Another approach details the synthesis of 6-bromo-4-iodoquinoline, which could be adapted for different substitution patterns. researchgate.net These synthetic methodologies allow chemists to generate a diverse set of molecules for comprehensive SAR studies.

Table 1: Representative Synthetic Approaches for Quinoline Analogs

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2-(2,2-dibromoethenyl)phenyl isothiocyanates | Cyclization with butyllithium | 3-bromoquinoline-2(1H)-thiones | semanticscholar.org |

| Meldrum's acid and 4-bromoaniline | Cyclization/Chlorination/Iodination | 6-bromo-4-iodoquinoline | researchgate.net |

This table is for illustrative purposes and shows synthetic strategies for related quinoline structures, not specifically for this compound.

In addition to chemical synthesis, computational methods play a crucial role in modern SAR studies. In silico techniques such as virtual screening and molecular docking can predict the biological activity of hypothetical compounds, helping to prioritize which analogs to synthesize. nih.gov

For a compound like this compound, a virtual library of derivatives could be created by computationally modifying its structure. These virtual compounds can then be docked into the binding site of a known or hypothesized protein target. Scoring functions are used to estimate the binding affinity of each analog, predicting which modifications are likely to enhance activity. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models. These predictions help to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net Studies on other quinoline derivatives have successfully used these in silico approaches to identify potential inhibitors for targets like DNA gyrase and various protein kinases, demonstrating the utility of computational analysis in guiding drug design. nih.gov

Applications as Chemical Probes and Biological Tools

The inherent photophysical properties of the quinoline scaffold make it an attractive core for the development of chemical probes and other biological tools. crimsonpublishers.comcrimsonpublishers.com These tools are invaluable for studying biological processes in real-time within cellular environments.

Fluorescence imaging is a powerful, non-invasive technique for visualizing cellular structures and dynamic molecular events. crimsonpublishers.com The quinoline ring system possesses intrinsic fluorescence properties that can be harnessed to create molecular probes. crimsonpublishers.com By attaching specific recognition moieties to the quinoline scaffold, researchers can design probes that exhibit a change in fluorescence (e.g., "turn-on" or ratiometric shift) upon binding to a target analyte.

Quinoline-based fluorescent probes have been successfully developed for a range of applications, including:

Detecting Metal Ions: Probes capable of selectively detecting ions such as Hg²⁺ have been created, which are important for studying toxicology and environmental contamination. crimsonpublishers.com

Monitoring Reactive Oxygen Species (ROS): A quinoline-based probe was designed for the sensitive and selective detection of hypochlorous acid (HOCl), a key ROS involved in inflammatory diseases like rheumatoid arthritis. rsc.orgresearchgate.net

Imaging Cellular Organelles: By incorporating targeting groups, quinoline probes can be directed to specific organelles like lysosomes, allowing for the study of their function and dynamics in normal versus cancerous cells. crimsonpublishers.com

The this compound structure could serve as a platform for such probes. The hydroxyl group at the 4-position, for instance, could be functionalized with a recognition unit, while the core quinoline structure provides the fluorescent signal.

Table 2: Examples of Quinoline-Based Fluorescent Probe Applications

| Probe Target | Application Area | Mechanism | Reference |

|---|---|---|---|

| Lipid Droplets | Cellular Imaging | Multiphoton Fluorescence | crimsonpublishers.com |

| Hypochlorous Acid (HOCl) | Inflammation Monitoring | Fluorescence Turn-On | rsc.org |

| Aβ Aggregates | Alzheimer's Disease Research | Near-Infrared (NIR) Fluorescence | crimsonpublishers.com |

This table illustrates the versatility of the quinoline scaffold in fluorescent probe design.

Identifying the specific cellular targets of a bioactive compound is crucial for understanding its mechanism of action. Affinity-based probes are designed for this purpose. A typical affinity probe consists of three components: the ligand of interest (the "bait"), a reactive group for covalent cross-linking, and a reporter tag (like biotin) for enrichment and identification.

While no studies have specifically reported the use of this compound as an affinity probe, its structure could be adapted for such an application. The quinoline core would serve as the ligand to engage with its cellular target(s). A photoreactive group (e.g., a benzophenone or diazirine) could be chemically attached to the scaffold. Upon UV irradiation, this group forms a covalent bond with the target protein. A reporter tag, often linked via a flexible spacer, would then allow for the isolation of the protein-probe complex using affinity purification (e.g., with streptavidin beads if biotin is the tag). The captured protein can then be identified by mass spectrometry. This approach, known as photoaffinity labeling, is a powerful tool for target deconvolution in chemical biology and drug discovery. The development of such probes is essential for confirming intracellular target engagement and elucidating the mechanism of action of novel compounds. nih.gov

In Vivo Pre-clinical Research Models: Proof-of-Concept and Mechanism Validation (excluding clinical efficacy/safety)

Animal Model Selection and Design for Mechanistic Insight

Information regarding the selection and design of animal models to investigate the mechanistic properties of this compound is not available in the public domain. The choice of an appropriate animal model is a critical step in preclinical research, directly influencing the relevance and translatability of the findings. This selection is typically guided by the specific biological question being addressed, the hypothesized mechanism of action of the compound, and the physiological and genetic similarities of the model to human conditions.

Biomarker Identification and Validation in Research Models

There is no published evidence of the identification or validation of biomarkers in preclinical research models for this compound. Biomarkers are crucial for monitoring the biological effects of a compound, providing insights into its pharmacodynamics and mechanism of action. The process of biomarker discovery and validation involves meticulous analytical and clinical validation to ensure that the biomarker is a reliable indicator of a biological state or response to an intervention.

Applications of 3 Bromo 2 Methylquinolin 4 Ol in Materials Science and Catalysis

Ligand Design and Coordination Chemistry for Catalytic Applications

The quinolin-4-ol moiety is an excellent candidate for ligand design due to the presence of both a nitrogen atom within the aromatic ring and a hydroxyl group, which can be deprotonated to form a bidentate N,O-chelate with a metal center. This chelation effect typically forms stable five- or six-membered rings with the metal ion, enhancing the stability and influencing the catalytic activity of the resulting complex.

Transition Metal Catalysis (e.g., C-H activation, cross-coupling auxiliaries)

The coordination of 3-Bromo-2-methylquinolin-4-ol (B2459524) to transition metals could yield complexes with significant catalytic activity. Quinoline (B57606) derivatives are known to form complexes that catalyze a variety of biological and chemical processes, including the oxidation of phenols. mdpi.com The assembly of quinoline ligands with metal salts like copper(II) acetate (B1210297) can efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com

The specific functional groups on this compound could play distinct roles:

Quinolin-4-ol Core : Acts as a bidentate ligand, stabilizing the metal center. The electronic properties of this ligand can be tuned by the other substituents.

Bromine Atom : The presence of the bromine atom at the 3-position can electronically modify the ligand, influencing the Lewis acidity of the coordinated metal center. This can, in turn, affect the catalytic activity in reactions like C-H activation. Furthermore, the bromo-group itself can be a reactive site, allowing the ligand to act as a cross-coupling auxiliary where the catalytic complex is built around the quinoline scaffold.

Methyl Group : The methyl group at the 2-position provides steric hindrance that can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or controlling substrate access to the catalytic site.

The table below summarizes the potential roles of each component of the molecule in transition metal catalysis.

| Component | Potential Role in Transition Metal Catalysis |

| Quinolin-4-ol Core | Bidentate (N,O) chelation, stabilization of metal center |

| Bromine Atom | Electronic tuning of the ligand, reactive site for cross-coupling |

| Methyl Group | Steric control of coordination geometry, influencing selectivity |

Organocatalysis and Asymmetric Catalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structure of this compound contains functional groups amenable to organocatalytic activity. The quinoline nitrogen is a Lewis basic site and could function as a catalyst in reactions that require activation of substrates through Lewis base interaction.

Furthermore, the hydroxyl group can act as a hydrogen-bond donor. Bifunctional catalysts that contain both a hydrogen-bond donor and a Lewis base are powerful tools in asymmetric catalysis. If a chiral center were introduced into the molecule or if it were used in conjunction with a chiral auxiliary, this compound could potentially serve as a scaffold for developing new asymmetric organocatalysts. Research has demonstrated the development of complex quinoline derivatives through asymmetric organocatalytic routes, highlighting the compatibility of the quinoline scaffold with this type of catalysis. nih.gov

Incorporation into Functional Materials

The rigid and planar structure of the quinoline ring system makes it an attractive building block for a variety of functional materials, from light-emitting diodes to specialized polymers.

Optoelectronic Materials (e.g., OLEDs, chemosensors)

Quinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). The most famous example is Tris-(8-hydroxyquinoline) aluminum (Alq3), which is a highly effective electron transporting and emitting material. researchgate.net The this compound scaffold shares the core quinolinol structure, suggesting its potential as a ligand for creating new luminescent metal complexes for OLED applications. The bromine and methyl substituents would allow for fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels, which in turn affects the emission color and efficiency of the resulting device.

The metal-chelating ability of the quinolin-4-ol group also makes it a promising candidate for chemosensors. The binding of a specific metal ion to the ligand could induce a change in its photophysical properties, such as a shift in fluorescence color or intensity, allowing for the selective detection of that ion.

Polymer Chemistry and Polymer-Supported Catalysts

The bromine atom on this compound is a key feature for its use in polymer chemistry. It can serve as a reactive site for polymerization reactions, such as Suzuki or Sonogashira cross-coupling, to incorporate the quinoline unit directly into the main chain of a conjugated polymer. Such polymers could have interesting optical and electronic properties.